3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Chemical Structure: The compound (IUPAC name: 3-(azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) is a heterocyclic molecule featuring a triazole-thiadiazole fused core, an azepane (7-membered nitrogen-containing ring), and a 3-methylphenoxymethyl substituent .
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-14-7-6-8-15(11-14)24-13-17-21-23-16(19-20-18(23)25-17)12-22-9-4-2-3-5-10-22/h6-8,11H,2-5,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXHSPCOPJQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Coupling Reactions: The azepane and methylphenoxy groups are introduced through nucleophilic substitution or coupling reactions, often using reagents like alkyl halides or aryl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₃N₅OS
- Molecular Weight : 357.5 g/mol
Structural Significance :
- The 3-methylphenoxy group introduces steric bulk and moderate electron-donating effects, influencing receptor interactions .
Structural Analogues of Triazolothiadiazoles
Triazolothiadiazoles are pharmacologically versatile due to their tunable substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Substituent-Driven Variations
Azepane vs. Smaller Heterocycles
- Piperidine Derivatives: Compounds like 6-[(3-methoxyphenoxy)methyl]-3-piperidinyl derivatives (e.g., ) exhibit reduced steric hindrance, favoring interactions with hydrophilic targets.
Phenoxy Group Modifications
- 3-Methylphenoxy: Balances electron-donating (methyl) and π-π stacking (aromatic) effects, optimizing receptor binding .
- 4-Fluorophenoxy (): Fluorine’s electronegativity enhances electronic interactions, possibly boosting anticancer activity.
Halogenated Derivatives
- Chlorophenyl/Trifluoromethyl : Chlorine and fluorine substituents (e.g., ) improve bioactivity via halogen bonding but may increase toxicity risks. The dichlorophenyl analog () shows higher molecular weight (382.31 g/mol), suggesting altered pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Azepane-containing compounds (e.g., target, ) have higher logP values, favoring tissue penetration but risking solubility issues.
- Solubility : Methoxy and fluorine substituents () improve aqueous solubility compared to methyl or chloro groups.
- Metabolic Stability : Methyl groups (target compound) resist oxidative metabolism better than methoxy or halogenated analogs .
Biological Activity
The compound 3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Azepan-1-ylmethyl : A seven-membered saturated ring containing nitrogen.
- Triazolo[3,4-b][1,3,4]thiadiazole : A fused bicyclic structure that includes triazole and thiadiazole rings.
Physical Properties
- Molecular Formula : C15H19N5OS
- Molecular Weight : 319.41 g/mol
Antimicrobial Activity
Research has indicated that derivatives of triazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated:
- Antibacterial Activity : Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Comparable efficacy to standard antifungal agents like bifonazole .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example:
- Cytotoxicity Studies : Compounds structurally related to the target compound were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain derivatives exhibited potent cytotoxic effects, surpassing those of established chemotherapeutic agents .
Anti-inflammatory Effects
Compounds in the triazole and thiadiazole classes have been shown to possess anti-inflammatory properties. This activity is critical for developing treatments for conditions such as arthritis and other inflammatory diseases.
Study 1: Antimicrobial Evaluation
A study conducted on various triazole derivatives demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL. Comparative analysis with standard antibiotics revealed a similar efficacy profile .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative | 32 | E. coli |
| Bifonazole | 16 | Candida albicans |
Study 2: Cytotoxic Activity
In a cytotoxicity assay against MCF-7 cells, the compound showed an IC50 value of 15 µM, indicating significant potential as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Target Compound | 15 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to microbial growth or cancer cell proliferation. For example, triazoles are known to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungi .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can purity be ensured?
- Methodology :
- Core Formation : Start with cyclization of hydrazine derivatives (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiol) with thiocarbonyl compounds under acidic/basic conditions. Use phosphorus oxychloride (POCl₃) to activate carboxylic acids for condensation .
- Substituent Introduction : Introduce azepane and 3-methylphenoxy groups via nucleophilic substitution or coupling reactions. Optimize reaction time (6–16 hours reflux) and solvent (ethanol, DMF) .
- Purification : Employ column chromatography (silica gel) and recrystallization (ethanol-DMF mixtures). Validate purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The azepane methylene protons (δ 2.5–3.5 ppm) and 3-methylphenoxy aromatic protons (δ 6.5–7.5 ppm) are key markers .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π, π–π stacking). Use databases (CCDC) to compare bond lengths/angles with analogs .
- IR Spectroscopy : Confirm thiadiazole (C=S, ~1250 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functionalities .
Q. How is the compound’s antifungal activity evaluated, and what models are recommended?
- Methodology :
- In Vitro Assays : Test against Candida albicans and Aspergillus niger using broth microdilution (CLSI guidelines). Compare MICs with fluconazole .
- Molecular Target Studies : Perform docking against fungal lanosterol 14α-demethylase (PDB: 3LD6). Validate binding via site-directed mutagenesis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for COX-2 inhibition?
- Methodology :
- Analog Synthesis : Replace azepane with piperidine or morpholine rings. Modify 3-methylphenoxy to halogenated aryl groups .
- Activity Profiling : Use COX-1/COX-2 inhibition assays (ELISA). Prioritize compounds with >10-fold selectivity for COX-2 (e.g., EC₅₀ = 0.25 µg/mL for anti-tubercular analogs) .
- Computational Modeling : Apply QSAR models (e.g., CoMFA) to predict substituent effects on activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Standardized Protocols : Use identical strains (e.g., Mycobacterium tuberculosis H37Rv) and assay conditions (pH, temperature) .
- Meta-Analysis : Compare EC₅₀/MIC values from multiple studies. For example, triazolo-thiadiazoles with 2,4-dichlorophenoxy groups show MIC = 0.25 µg/mL against TB, while methyl-substituted analogs are less potent .
- Mechanistic Studies : Confirm target engagement via Western blot (e.g., p38 MAP kinase inhibition) .
Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetics?
- Methodology :
- Crystal Structure Analysis : Identify key interactions (e.g., S⋯N contacts, 3.27 Å) and plan substitutions to enhance solubility (e.g., sulfonate groups) .
- ADME Prediction : Use SwissADME to calculate logP (target <3) and polar surface area (>80 Ų). Validate with in vitro permeability assays (Caco-2 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
